molecular formula C13H26N2O2 B3047118 Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester CAS No. 1353986-93-2

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B3047118
CAS No.: 1353986-93-2
M. Wt: 242.36
InChI Key: GFOHWUANGLHYFD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidin-3-ylmethyl group, and a carbamic acid tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting with the reaction of pyrrolidin-3-ylmethylamine with isopropyl chloride to form the corresponding isopropyl derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.

  • Industry: The compound can be utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Isopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

  • Isopropyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester: This compound is structurally similar but lacks the methyl group.

  • tert-Butyl-(pyrrolidin-3-ylmethyl)carbamate: Another closely related compound with a similar functional group arrangement.

Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-6-7-14-8-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOHWUANGLHYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129606
Record name Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353986-93-2
Record name Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353986-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-methylethyl)-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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